Cas no 922557-08-2 (2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide)
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxole-5-acetamide, N-(5-methyl-3-isoxazolyl)-
- 2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide
- AKOS024638227
- 2-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 922557-08-2
- F2300-0348
-
- Inchi: 1S/C13H12N2O4/c1-8-4-12(15-19-8)14-13(16)6-9-2-3-10-11(5-9)18-7-17-10/h2-5H,6-7H2,1H3,(H,14,15,16)
- InChI Key: KAAUZTCEBPUCOZ-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(CC(NC3C=C(C)ON=3)=O)C=C2OC1
Computed Properties
- Exact Mass: 260.07970687g/mol
- Monoisotopic Mass: 260.07970687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 73.6Ų
Experimental Properties
- Density: 1.394±0.06 g/cm3(Predicted)
- Boiling Point: 512.6±38.0 °C(Predicted)
- pka: 12.79±0.70(Predicted)
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2300-0348-2μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
922557-08-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2300-0348-5μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
922557-08-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2300-0348-10μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
922557-08-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2300-0348-20μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
922557-08-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2300-0348-1mg |
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
922557-08-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2300-0348-2mg |
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
922557-08-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2300-0348-3mg |
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
922557-08-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2300-0348-4mg |
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
922557-08-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2300-0348-5mg |
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
922557-08-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2300-0348-10mg |
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
922557-08-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Compound CAS No. 922557-08-2: 2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
The compound with CAS No. 922557-08-2, known as 2-(2H-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in antitumor and anti-inflammatory applications, making it a subject of extensive research.
The molecular structure of this compound is characterized by a benzodioxole ring fused with an acetamide group and an oxazole moiety. The presence of the benzodioxole ring contributes to its aromatic stability, while the oxazole group enhances its reactivity and bioavailability. These structural attributes make it a versatile molecule for exploring new chemical reactions and drug delivery systems.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using a variety of methodologies. Researchers have employed both traditional and modern techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only improve yield but also reduce reaction time, making the compound more accessible for large-scale applications.
In terms of biological activity, studies have demonstrated that this compound exhibits potent cancer cell inhibition properties. Specifically, it has shown remarkable efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves interference with key cellular pathways responsible for tumor growth and metastasis.
Beyond its therapeutic potential, this compound has also been explored for its role in neuroprotective applications. Preclinical studies suggest that it may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation. These findings underscore its versatility as a multifunctional molecule with broad applicability in the pharmaceutical industry.
The development of this compound has been further enhanced by computational chemistry tools. Advanced molecular modeling techniques have provided insights into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining its suitability as a drug candidate and optimizing its pharmacological profile.
In conclusion, the compound with CAS No. 922557-08-2 represents a significant advancement in chemical research. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in the development of novel therapeutic agents. As research continues to unfold, this compound is expected to play an increasingly important role in addressing unmet medical needs across various disease areas.
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